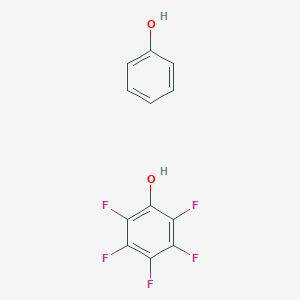
Pentafluorophenol--phenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenol–phenol (1/1) is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6F5OH. It is the perfluorinated analogue of phenol and is characterized by its five fluorine atoms attached to a phenol ring. This compound is known for its strong acidity and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenol can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group by reacting it with alkalis. Another method includes the preparation of phenyl-alkyl ethers by reacting hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .
Industrial Production Methods
Industrial production of pentafluorophenol often involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of aromatic acids. This process is advantageous as it avoids the use of hazardous intermediates and allows for the direct preparation of pentafluorophenol from commercially available raw materials .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with amines to form amide bonds, making it useful in peptide synthesis.
Oxidation Reactions: It can be oxidized to form pentafluorophenyl esters, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving pentafluorophenol include dicyclohexylcarbodiimide, ethyl acetate, pyridine, and diisopropylcarbodiimide. These reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from reactions involving pentafluorophenol include pentafluorophenyl esters and amides. These products are valuable intermediates in the synthesis of peptides, nucleosides, and other organic compounds .
Scientific Research Applications
Pentafluorophenol has a wide range of scientific research applications, including:
Mechanism of Action
Pentafluorophenol exerts its effects through its strong acidity and reactivity. It readily forms pentafluorophenyl esters, which are active esters useful in peptide synthesis. The compound’s molecular targets include amines, with which it forms stable amide bonds. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which enhances the compound’s electrophilicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentafluorophenol include:
Hexafluorobenzene: A precursor in the synthesis of pentafluorophenol.
Pentafluorobenzoic Acid: Another precursor used in the industrial production of pentafluorophenol.
Bromopentafluorobenzene: Used in the preparation of pentafluorophenyl magnesium bromide, an intermediate in the synthesis of pentafluorophenol.
Uniqueness
Pentafluorophenol is unique due to its strong acidity and reactivity, which make it a valuable reagent in various chemical processes. Its ability to form stable amide bonds with amines and its use in peptide synthesis distinguish it from other similar compounds .
Properties
CAS No. |
630426-85-6 |
|---|---|
Molecular Formula |
C12H7F5O2 |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluorophenol;phenol |
InChI |
InChI=1S/C6HF5O.C6H6O/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-6-4-2-1-3-5-6/h12H;1-5,7H |
InChI Key |
JZAICRIHALTYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
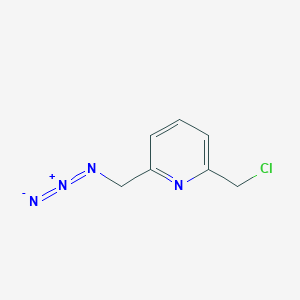
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
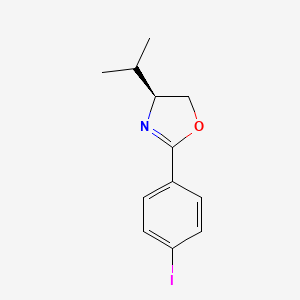
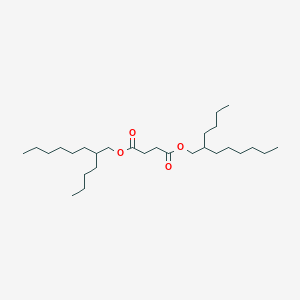
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
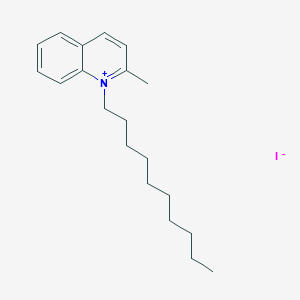
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
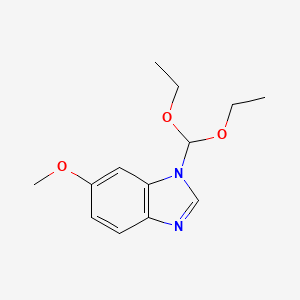
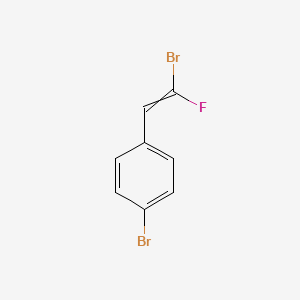
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
